
3-(Boc-amino)-4,4-difluoropiperidine
Overview
Description
3-(Boc-amino)-4,4-difluoropiperidine is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine at the 3-position and two fluorine atoms at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as histamine H3 , cannabinoid CB2 , and lysine methyltransferases (G9a/GLP) . The Boc group enhances stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization.
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The preparation of 3-(Boc-amino)-4,4-difluoropiperidine generally involves two key steps:
- Fluorination of the Piperidine Ring: Introduction of two fluorine atoms at the 4-position of the piperidine ring.
- Boc Protection of the Amino Group: Protection of the free amino group with di-tert-butyl dicarbonate (Boc2O) under mild conditions.
Stepwise Preparation Method
Industrial Production Considerations
- Scale-up: Industrial synthesis employs continuous flow reactors to optimize mixing and heat transfer, ensuring consistent reaction conditions and high yields.
- Automation: Automated reagent addition and product isolation improve efficiency and reproducibility.
- Cost and Safety: Use of safer fluorinating agents such as trifluorosulfenyl morpholine reduces hazards and production costs compared to traditional reagents like SF4/HF or DAST.
Detailed Reaction Conditions and Yields
Chemical Reaction Analysis
- Deprotection: Boc group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), yielding the free 4,4-difluoropiperidine amine.
- Substitution Reactions: The free amine can undergo nucleophilic substitutions or further functionalization.
- Stability: The Boc group is stable under basic and neutral conditions but labile under acidic conditions, allowing selective manipulation during multi-step synthesis.
Research Findings and Comparative Notes
- The use of trifluorosulfenyl morpholine as a fluorinating agent represents a significant advancement, offering better yields and lower costs compared to traditional methods involving SF4/HF or DAST, which often suffer from low yields and byproduct formation.
- Boc protection using Boc2O and bases like triethylamine or DMAP in dichloromethane is a well-established, high-yielding method widely adopted in both laboratory and industrial settings.
- Continuous flow technology in industrial production enhances reaction control, safety, and throughput, crucial for scaling up the synthesis of this intermediate.
Summary Table of Preparation Methods
Preparation Aspect | Method/Agent | Advantages | Challenges |
---|---|---|---|
Fluorination | Trifluorosulfenyl morpholine | Higher yield, lower cost, safer than SF4/HF or DAST | Requires optimization of reaction parameters |
Boc Protection | Boc2O with Et3N or DMAP in DCM | Mild, high-yielding, selective | Sensitive to moisture, requires dry solvents |
Industrial Scale-up | Continuous flow reactors | Improved mixing, heat transfer, automation | Initial capital investment, process optimization needed |
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions
Biological Activity
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: 3-(Boc-amino)-4,4-difluoropiperidine
- CAS Number: 1052713-53-7
- Molecular Formula: C10H13F2N2O2
The compound features a piperidine ring substituted with two fluorine atoms and a tert-butyloxycarbonyl (Boc) protected amino group. The presence of fluorine atoms is significant as it often enhances the lipophilicity and biological activity of organic compounds.
While direct studies on this compound are sparse, similar compounds have been shown to interact with various biological targets. The mechanism of action may involve:
- Enzyme Inhibition: Many piperidine derivatives act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation: Compounds with amino groups can interact with neurotransmitter receptors, potentially influencing synaptic transmission.
Anticancer Activity
Piperidine derivatives are often explored for their anticancer properties. For instance, compounds structurally similar to this compound have demonstrated:
- Inhibition of Tumor Growth: Studies indicate that piperidine-based compounds can induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity, leading to increased expression of tumor suppressor genes.
- Cytotoxic Effects: Research has shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antiviral Activity
Some studies have reported antiviral properties associated with similar chemical structures. For example:
- Inhibition of Viral Replication: Certain derivatives have been found to inhibit the replication of viruses such as HIV and coronaviruses by interfering with viral entry or replication processes .
Study on Piperidine Derivatives
A study investigating the biological activity of various piperidine derivatives highlighted their potential as therapeutic agents. It was found that these compounds could effectively inhibit the growth of cancer cells in vitro and showed promise in animal models. The study emphasized the importance of structural modifications in enhancing biological activity .
Pharmacokinetics and Toxicity
Research into the pharmacokinetic profiles of piperidine derivatives indicates that they are generally well-absorbed with moderate bioavailability. However, toxicity profiles vary significantly based on structural modifications. For instance:
- Dose-Response Relationship: In preclinical studies, lower doses were associated with effective tumor suppression without significant toxicity, while higher doses led to adverse effects such as hematologic toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(Boc-amino)-4,4-difluoropiperidine, and what analytical methods validate its purity?
Methodological Answer: A common synthetic approach involves Boc protection of the amine group followed by fluorination at the 4,4-position of the piperidine ring. Key steps include:
- Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to protect the amine .
- Fluorination : Using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl or other leaving groups with fluorine atoms .
Validation Methods :
- NMR Spectroscopy : Confirm regioselectivity of fluorination (e.g., absence of monofluoro byproducts via NMR) .
- HPLC/MS : Assess purity (>95%) and detect trace impurities .
- Melting Point Analysis : Compare observed values (e.g., 173–177°C for hydrochloride salt) with literature .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group or degradation of the difluoropiperidine moiety .
- Stability Assessment :
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
- Accelerated Aging Studies : Expose samples to elevated humidity (e.g., 40°C/75% RH) and track purity via HPLC .
Advanced Research Questions
Q. How can continuous flow chemistry optimize large-scale synthesis of this compound?
Methodological Answer: Flow chemistry enables safer handling of reactive intermediates (e.g., organolithium species) and improves scalability. Key parameters:
- Deprotonation : Use sec-BuLi in THF at –78°C to generate the lithiated intermediate .
- Carboxylation : Introduce CO₂ gas under controlled flow rates (e.g., 10 mL/min) to trap the intermediate, achieving >90% conversion .
- Yield Optimization : Adjust residence time (e.g., 2–5 min) and solvent polarity (THF vs. Et₂O) to minimize side reactions .
Q. What is the role of the difluoropiperidine moiety in modulating biological target interactions?
Methodological Answer: The 4,4-difluoropiperidine group enhances binding affinity by:
- Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of adjacent carbons, improving interactions with nucleophilic residues (e.g., in enzyme active sites) .
- Conformational Rigidity : Restricts ring puckering, favoring bioactive conformations.
Case Study : In histamine H₃ receptor antagonists, replacing piperidinone with 4,4-difluoropiperidine improved binding affinity (hH3 Kᵢ = 15 nM , 4-fold increase) due to reduced desolvation penalties .
Q. How does the Boc protecting group influence stability and reactivity in further derivatization?
Methodological Answer:
- Stability : The Boc group shields the amine from oxidation and nucleophilic attack, but it is labile under acidic conditions (e.g., TFA in DCM) for controlled deprotection .
- Reactivity : Enables selective functionalization at other sites (e.g., fluorination or alkylation) without side reactions at the amine .
Example : In palladium-catalyzed cross-coupling, the Boc group remains intact, allowing Suzuki-Miyaura reactions on halogenated aryl rings .
Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Fluorinated Piperidine Derivatives
4,4-Difluoropiperidine Hydrochloride
- Structure: Lacks the Boc-amino group at position 3.
- Properties: Melting point ~172°C; used in hybrid inorganic-organic materials for improved thermal stability and solution processability .
- Biological Relevance : Demonstrated 4-fold higher histamine H3 receptor binding affinity (hH3Ki = 15 nM) compared to 3,3-difluoropyrrolidine derivatives .
3,3-Difluoropiperidine Hydrochloride
- Properties : Higher melting point (~240°C) due to increased symmetry .
- Applications : Less common in drug discovery due to steric constraints compared to 4,4-difluoro analogs.
5,5-Difluoropiperidine Derivatives
- Example: 3-(Boc-amino)-5,5-difluoropiperidine (discontinued commercial product).
Fluorinated Pyrrolidine and Piperidinone Analogs
3,3-Difluoropyrrolidine
- Structure : Five-membered ring with fluorines at 3,3-positions.
- Biological Activity : Lower histamine H3 affinity (hH3Ki = 30 nM) than 4,4-difluoropiperidine, highlighting the importance of ring size and fluorine placement .
- Synthetic Utility: Used in place of piperidinone to improve binding in kinase inhibitors .
Piperidinone Derivatives
- Example : 4-Oxotetrahydropyrimidine carboxamide derivatives.
- Comparison: Replacement of piperidinone with 4,4-difluoropiperidine improved PK properties in UNC0642 (G9a/GLP inhibitor) by enhancing metabolic stability .
Physicochemical and Spectroscopic Properties
Key Data Table
Histamine H3 Receptor Antagonists
- 4,4-Difluoropiperidine (5e) : hH3Ki = 15 nM; 4-fold more potent than 3,3-difluoropyrrolidine (5d) due to optimal fluorine placement and reduced ring strain .
G9a/GLP Inhibitors
- UNC0642: Incorporates 4,4-difluoropiperidine (non-Boc) to replace cyclohexyl, improving metabolic stability (t₁/₂ > 6 hours in mice) and oral bioavailability .
CB2 Receptor Agonists
- Privileged Scaffold : 4,4-Difluoropiperidine outperforms morpholine in imidazopyridine-based CB2 agonists (e.g., compound 85, EC₅₀ < 10 nM) .
Commercial Availability
Properties
IUPAC Name |
tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOHBZTOIMHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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